1-Bromo-2,2-dimethylpropane-1,1-D2
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Overview
Description
Preparation Methods
1-Bromo-2,2-dimethylpropane-1,1-D2 can be synthesized through the reaction of 2,2-dimethylpropanol with bromine. This reaction typically occurs under an inert gas atmosphere to prevent unwanted side reactions. The product can be purified through distillation and crystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Bromo-2,2-dimethylpropane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form alcohols.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1-Bromo-2,2-dimethylpropane-1,1-D2 is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethylpropane-1,1-D2 primarily involves nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the bromine, leading to the formation of new compounds. This mechanism is crucial in its role in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane-1,1-D2 is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Similar compounds include:
1-Bromobutane: A linear alkyl bromide with different reactivity due to the lack of steric hindrance.
1-Bromo-2-methylbutane: Another branched alkyl bromide but with a different branching pattern, affecting its chemical behavior.
1-Bromo-3-methylbutane: Similar to this compound but with the bromine atom located on a different carbon atom.
These comparisons highlight the unique properties of this compound, particularly its steric effects and reactivity in various chemical reactions.
Properties
Molecular Formula |
C5H11Br |
---|---|
Molecular Weight |
153.06 g/mol |
IUPAC Name |
1-bromo-1,1-dideuterio-2,2-dimethylpropane |
InChI |
InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3/i4D2 |
InChI Key |
CQWYAXCOVZKLHY-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)(C)C)Br |
Canonical SMILES |
CC(C)(C)CBr |
Origin of Product |
United States |
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